N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-2-28-19-10-11-20-21(14-19)29-23(25-20)26(16-18-9-6-12-24-15-18)22(27)13-17-7-4-3-5-8-17/h3-12,14-15H,2,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXGEWCBPZBEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Ethoxylation: The ethoxy group can be introduced by reacting the benzothiazole derivative with ethyl iodide in the presence of a base such as potassium carbonate.
Acetamide Formation: The acetamide moiety can be introduced by reacting the ethoxybenzothiazole derivative with 2-bromoacetophenone in the presence of a base such as sodium hydride.
Pyridin-3-ylmethyl Substitution: The final step involves the substitution of the acetamide derivative with pyridin-3-ylmethyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is studied for its potential antibacterial, antifungal, and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of bacterial infections, fungal infections, and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: The compound can inhibit the activity of specific enzymes involved in bacterial or fungal cell wall synthesis, leading to cell death.
Inducing Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Disrupting Membrane Integrity: The compound can disrupt the integrity of bacterial or fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- The 6-ethoxy group in the target compound may improve solubility compared to 6-nitro derivatives (e.g., 6d in ), which exhibit strong electron-withdrawing effects but lower bioavailability .
- Pyridinylmethyl vs. Piperazine : The pyridin-3-ylmethyl group in the target compound and Compound 20 may enhance selectivity for kinase targets due to aromatic interactions, whereas piperazine derivatives (e.g., 3d in ) are bulkier and could affect membrane permeability .
Synthetic Accessibility :
- The target compound’s synthesis is likely more complex than methoxy analogs (e.g., Compound 20, 98% yield) due to steric hindrance from the ethoxy and pyridinylmethyl groups .
- Thiazolidinedione derivatives (e.g., PB8) require multistep synthesis (55% yield) compared to simpler acetamide couplings .
Pharmacological and Physicochemical Comparisons
Key Insights:
- LogP and Solubility : The target compound’s ethoxy group balances hydrophobicity (predicted LogP ~3.5) better than 6-nitro derivatives (LogP 4.1), suggesting improved solubility over nitro analogs .
- Biological Targets : While Compound 20 and 6d target tubulin and VEGFR-2, respectively, the target compound’s dual phenyl-pyridinyl structure may enable dual kinase/antimitotic activity, a hypothesis supported by structural analogs in and .
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies, highlighting its potential applications in pharmacology.
Chemical Structure
The compound features a benzothiazole moiety with an ethoxy group at the 6-position and an acetamide linkage to a pyridinylmethyl group. The molecular formula is , with a molecular weight of approximately 417.5 g/mol.
Structural Features
| Functional Group | Description |
|---|---|
| Benzothiazole | Core structure known for various biological activities |
| Ethoxy Group | Enhances solubility and may influence biological activity |
| Pyridinylmethyl Group | Potentially enhances interaction with biological targets |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, and certain fungi.
Cytotoxicity
In studies evaluating cytotoxic effects, this compound has shown significant activity against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The cytotoxicity is attributed to its ability to interfere with cellular processes, potentially through enzyme inhibition.
Molecular docking studies suggest that the compound interacts effectively with target enzymes, particularly urease. The binding affinity is enhanced by hydrogen bonding interactions, which are critical for its mechanism of action.
Case Studies and Research Findings
- Cytotoxic Evaluation :
-
Antimicrobial Studies :
- Comparative studies highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and other pathogens.
- The presence of the benzothiazole ring was crucial for the observed antimicrobial activity .
-
Enzyme Interaction :
- Research involving molecular docking revealed that the compound binds effectively to urease, suggesting a potential role in treating conditions associated with urease activity .
Comparative Analysis with Related Compounds
The following table summarizes related compounds and their notable activities:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antioxidant and urease inhibition |
| N-(6-bromobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Antimicrobial |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Benzothiazole derivative | Anticancer |
This compound stands out due to its unique ethoxy substitution, which may enhance its solubility and biological efficacy compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
